Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like sulfuric acid or other strong acids . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium azide or potassium cyanide, forming azido or cyano derivatives
Scientific Research Applications
Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .
Comparison with Similar Compounds
Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: This compound has a similar pyrazole ring but with different substituents, leading to variations in reactivity and biological activity.
3,5-Dimethyl-4-chloropyrazole: Another pyrazole derivative with distinct substituents, which affects its chemical properties and applications.
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylate: This compound shares structural similarities but differs in the position and nature of substituents, influencing its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C10H14ClN3O2 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
methyl 1-amino-3-(4-chloropyrazol-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3 |
InChI Key |
ZNPGAHYSKGGHMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(C1)N2C=C(C=N2)Cl)N |
Origin of Product |
United States |
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